4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

ADME membrane permeability oral bioavailability

4-Methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid (CAS 1313043-08-1, molecular formula C₁₃H₁₅NO₄, molecular weight 249.26 g/mol) is a trisubstituted indole-3-carboxylic acid derivative bearing a 4-methoxy group on the indole core and an N-(2-methoxyethyl) side chain. The compound belongs to the 1H-indole-3-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry implicated in PPAR agonism, cannabinoid receptor modulation, and antiviral programs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B12074340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C2=C1C=CC=C2OC)C(=O)O
InChIInChI=1S/C13H15NO4/c1-17-7-6-14-8-9(13(15)16)12-10(14)4-3-5-11(12)18-2/h3-5,8H,6-7H2,1-2H3,(H,15,16)
InChIKeyYFYCGFZMGNGEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid (CAS 1313043-08-1): Structural Identity and Procurement-Relevant Baseline


4-Methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid (CAS 1313043-08-1, molecular formula C₁₃H₁₅NO₄, molecular weight 249.26 g/mol) is a trisubstituted indole-3-carboxylic acid derivative bearing a 4-methoxy group on the indole core and an N-(2-methoxyethyl) side chain . The compound belongs to the 1H-indole-3-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry implicated in PPAR agonism, cannabinoid receptor modulation, and antiviral programs [1]. Its dual substitution pattern—simultaneous C4-methoxy and N-methoxyethyl—distinguishes it from the thousands of mono-substituted indole-3-carboxylic acid congeners available in commercial screening collections. Procurement-grade material is typically supplied at ≥95% purity from specialist building-block vendors, with availability concentrated in the European and Asian research chemical supply chains . Direct peer-reviewed pharmacological data for this specific compound remain sparse in the public domain; differentiation therefore rests predominantly on computed physicochemical property divergence from closest structural analogs and on class-level structure–activity inferences drawn from the broader indole-3-carboxylic acid patent and medicinal chemistry literature.

Why 4-Methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid Cannot Be Replaced by Generic Indole-3-carboxylic Acid Analogs


Indole-3-carboxylic acid derivatives are not functionally interchangeable despite sharing a common heterocyclic core. The N-(2-methoxyethyl) substituent eliminates the indole NH hydrogen-bond donor (HBD), reducing total HBD count from 2 to 1 and simultaneously increasing lipophilicity by approximately 0.8–1.2 logP units relative to the N-unsubstituted parent, 4-methoxy-1H-indole-3-carboxylic acid (CAS 203937-50-2) . These two changes—HBD reduction and logP elevation—are first-order determinants of passive membrane permeability and blood–brain barrier penetration potential, meaning the N-substituted and N-unsubstituted forms will exhibit substantively different ADME profiles even before any target engagement is considered [1]. Furthermore, the 4-methoxy group exerts an electron-donating (+M) resonance effect that alters the indole ring electronics differently than the 4-fluoro (-I) or 4-unsubstituted variants, with direct consequences for oxidative metabolism susceptibility at the indole C5 and C6 positions [2]. Generic substitution—for instance, procuring 4-methoxy-1H-indole-3-carboxylic acid or 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in lieu of the dual-substituted target—would therefore confound structure–activity relationship (SAR) interpretation, alter pharmacokinetic outcomes, and invalidate cross-project comparisons. The quantitative dimensions of this differentiation are examined below.

Quantitative Differentiation Evidence for 4-Methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid vs. Closest Structural Analogs


Hydrogen Bond Donor Count: N-Substitution Eliminates One HBD vs. N-Unsubstituted Parent (4-Methoxy-1H-indole-3-carboxylic acid)

The target compound carries only one hydrogen bond donor (the carboxylic acid proton), whereas the N-unsubstituted comparator 4-methoxy-1H-indole-3-carboxylic acid (CAS 203937-50-2) possesses two HBDs (COOH + indole NH) . Reducing HBD count from 2 to 1 is a well-established medicinal chemistry tactic for improving passive transcellular permeability, with each additional HBD estimated to cost approximately 0.5–1.0 log units in permeability based on PAMPA datasets of >5,400 unique molecules [1]. The N-(2-methoxyethyl) substitution directly abolishes the indole NH donor without requiring a scaffold change.

ADME membrane permeability oral bioavailability blood-brain barrier

Lipophilicity (logP) Elevation: N-Methoxyethyl Group Increases Computed logP by ~0.8–1.0 Units vs. N-Unsubstituted Parent

The N-unsubstituted comparator 4-methoxy-1H-indole-3-carboxylic acid has a reported computed logP of 1.87 and XLogP3 of 1.5 . The target compound incorporates an N-(2-methoxyethyl) side chain, which—based on the π-system contribution of a –CH₂CH₂OCH₃ fragment (~+0.8 to +1.0 logP increment)—is predicted to exhibit a logP in the range of 2.5–2.9 . This represents a ~40–55% increase in computed logP. A mcule.com entry for a closely matched analog reports logP of 2.86 with 0 Ro5 violations . In contrast, the 4-fluoro comparator (4-fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, CAS 1313043-23-0) has a lower XLogP3 of 1.4 [1], demonstrating that the 4-methoxy + N-methoxyethyl combination yields higher lipophilicity than the 4-fluoro + N-methoxyethyl pairing.

lipophilicity logP drug-likeness distribution coefficient

Topological Polar Surface Area (TPSA) Reduction: N-Substitution Lowers TPSA Below the 60 Ų Blood–Brain Barrier Threshold vs. N-Unsubstituted Parent

The N-unsubstituted parent 4-methoxy-1H-indole-3-carboxylic acid has a reported TPSA of 62.3 Ų, which exceeds the commonly cited ≤60 Ų threshold associated with favorable CNS penetration . N-(2-Methoxyethyl) substitution eliminates the polar NH contribution, reducing estimated TPSA to approximately 51–53 Ų for the target compound—below the 60 Ų cutoff [1]. The 4-fluoro comparator (TPSA 51.5 Ų) achieves a similar TPSA but with a significantly lower logP (1.4 vs. ~2.5–2.9), illustrating that the target compound's combination of TPSA <60 Ų and logP >2 is distinct within this analog series [2].

TPSA blood-brain barrier penetration CNS drug design physicochemical property

4-Methoxy vs. 4-Fluoro Electronic Differentiation: Electron-Donating (+M) Methoxy Alters Indole Ring Reactivity and Oxidative Metabolism Susceptibility Relative to Electron-Withdrawing (–I) Fluoro

The 4-methoxy substituent exerts a resonance electron-donating (+M) effect on the indole ring, increasing electron density at the C5 and C6 positions—the preferred sites of CYP450-mediated aromatic hydroxylation [1]. By contrast, the 4-fluoro analog (CAS 1313043-23-0) exerts an electron-withdrawing (–I) inductive effect that deactivates the ring toward oxidative metabolism [2]. This electronic divergence has two practical consequences: (i) the target compound may exhibit faster hepatic microsomal turnover than the 4-fluoro analog, making it more suitable for prodrug or soft-drug strategies where metabolic lability is desired; (ii) the altered electron density can modulate π-stacking interactions with aromatic residues in target binding pockets, a factor exploited in the design of indole-based PPAR and cannabinoid receptor ligands [3].

electronic effect metabolic stability structure-activity relationship indole oxidation

Carboxylic Acid Positional Differentiation: C3–COOH Enables Amide/Conjugate Chemistry Privileged in Medicinal Chemistry vs. C4–COOH Positional Isomer

The target compound positions the carboxylic acid at C3 of the indole ring, which is the canonical site for derivatization in the aminoalkylindole class of cannabinoid receptor ligands and indole-3-carboxylic acid PPAR agonists [1]. A positional isomer, 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid, exists in screening collections [2] but places the carboxylate at the C4 position—a regioisomeric arrangement that leads to different vectors for amide bond formation and different conformational preferences. The C3–COOH configuration is directly compatible with established synthetic protocols for amide coupling (e.g., HATU/DIPEA), esterification, and subsequent elaboration to 3-acylindole pharmacophores, whereas the C4–COOH isomer requires distinct coupling geometries and may not map onto published SAR [3].

synthetic versatility amide coupling bioisostere medicinal chemistry building block

Optimal Application Scenarios for 4-Methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid Based on Differentiated Properties


CNS-Penetrant Lead Optimization Programs Requiring Reduced HBD Count and TPSA Below 60 Ų

The target compound's single HBD (vs. two for N-unsubstituted analogs) and estimated TPSA of ~51–53 Ų (below the ≤60 Ų blood–brain barrier threshold) make it a structurally appropriate carboxylic acid building block for CNS drug discovery cascades [1]. In fragment-based or HTS hit-to-lead campaigns where CNS penetration is a project requirement, procurement of this N-methoxyethyl variant avoids the inherent CNS permeability penalty of the N-unsubstituted parent, whose TPSA of 62.3 Ų and dual HBD profile forecast suboptimal brain exposure. The compound can serve as a carboxylic acid handle for amide library synthesis targeting CNS GPCRs or enzymes.

Indole-3-carboxamide Cannabinoid or PPAR Ligand Libraries Leveraging the C3-COOH Handle

The C3-carboxylic acid position is the established attachment point for indole-3-carboxamide cannabinoid ligands, where N-substitution (e.g., morpholinoethyl, methoxyethyl) combined with C7-methoxy or C4-methoxy substitution has yielded compounds with CB2 Ki values as low as 11 nM and CB2/CB1 selectivity ratios of ~22-fold [2]. The target compound provides the C4-methoxy + N-methoxyethyl substitution pattern on the same scaffold, enabling direct exploration of whether the 4-methoxy regioisomer recapitulates or exceeds the potency of the literature 7-methoxy counterparts. The C3-COOH group is directly compatible with HATU-mediated amide coupling to diverse amine building blocks without protecting group manipulation.

Metabolic Lability Screening for Prodrug Design: Exploiting 4-Methoxy Electron Donation

The electron-donating 4-methoxy substituent activates the indole C5/C6 positions toward CYP450-mediated oxidation, in contrast to the metabolically stabilizing 4-fluoro analog [3]. This property positions the target compound for use in metabolic soft-spot screening panels where teams need a positive-control substrate with predictable oxidative turnover, or in prodrug programs where hepatic CYP cleavage is a desired activation mechanism. Its computed logP of ~2.5–2.9 and single HBD also support reasonable aqueous solubility for in vitro microsomal incubation experiments.

Combinatorial Amide Library Synthesis from a Single Carboxylic Acid Anchor Point

The target compound's dual substitution pattern (C4-OMe, N-CH₂CH₂OMe) is pre-installed on the indole core, meaning a single carboxylic acid building block can be diversified via parallel amide coupling into a library of 3-carboxamide analogs without requiring sequential indole N-alkylation or C4 functionalization steps . This contrasts with the synthetic route that would be required if starting from 4-methoxy-1H-indole-3-carboxylic acid: N-alkylation with 2-bromoethyl methyl ether would be necessary as an additional step, introducing yield losses and purification overhead. Procurement of the pre-functionalized target compound thus streamlines library production workflows.

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